molecular formula C12H16N2O3 B13882690 (6-Methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate

(6-Methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate

Cat. No.: B13882690
M. Wt: 236.27 g/mol
InChI Key: SVKCXKSBSBFCIO-UHFFFAOYSA-N
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Description

(6-Methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a methyl group at the 6-position and a piperidine ring substituted with a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(6-Methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form a piperidine ring.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium or rhodium catalysts are commonly employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate is unique due to its combined pyridine and piperidine ring structures, which confer distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

(6-methylpyridin-3-yl) 4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-9-2-3-11(8-13-9)17-12(16)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7H2,1H3

InChI Key

SVKCXKSBSBFCIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OC(=O)N2CCC(CC2)O

Origin of Product

United States

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